Cas no 1807124-08-8 (Methyl 2-(difluoromethyl)-6-hydroxy-4-nitropyridine-3-carboxylate)

Methyl 2-(difluoromethyl)-6-hydroxy-4-nitropyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 2-(difluoromethyl)-6-hydroxy-4-nitropyridine-3-carboxylate
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- インチ: 1S/C8H6F2N2O5/c1-17-8(14)5-3(12(15)16)2-4(13)11-6(5)7(9)10/h2,7H,1H3,(H,11,13)
- InChIKey: AVDBDBCQYRNUMT-UHFFFAOYSA-N
- SMILES: FC(C1=C(C(=O)OC)C(=CC(N1)=O)[N+](=O)[O-])F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 449
- XLogP3: 0
- トポロジー分子極性表面積: 101
Methyl 2-(difluoromethyl)-6-hydroxy-4-nitropyridine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029027061-500mg |
Methyl 2-(difluoromethyl)-6-hydroxy-4-nitropyridine-3-carboxylate |
1807124-08-8 | 95% | 500mg |
$1,668.15 | 2022-03-31 | |
Alichem | A029027061-1g |
Methyl 2-(difluoromethyl)-6-hydroxy-4-nitropyridine-3-carboxylate |
1807124-08-8 | 95% | 1g |
$3,126.60 | 2022-03-31 | |
Alichem | A029027061-250mg |
Methyl 2-(difluoromethyl)-6-hydroxy-4-nitropyridine-3-carboxylate |
1807124-08-8 | 95% | 250mg |
$989.80 | 2022-03-31 |
Methyl 2-(difluoromethyl)-6-hydroxy-4-nitropyridine-3-carboxylate 関連文献
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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7. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
Methyl 2-(difluoromethyl)-6-hydroxy-4-nitropyridine-3-carboxylateに関する追加情報
Methyl 2-(difluoromethyl)-6-hydroxy-4-nitropyridine-3-carboxylate: A Comprehensive Overview
Methyl 2-(difluoromethyl)-6-hydroxy-4-nitropyridine-3-carboxylate (CAS No. 1807124-08-8) is a complex organic compound with a unique chemical structure that has garnered significant attention in various fields of research. This compound belongs to the class of pyridine derivatives, which are widely studied for their potential applications in drug discovery, agrochemicals, and materials science. The molecule's structure includes a pyridine ring substituted with a methyl group, a difluoromethyl group, a hydroxyl group, and a nitro group, making it a versatile compound with diverse functional groups that can be exploited for various purposes.
The synthesis of Methyl 2-(difluoromethyl)-6-hydroxy-4-nitropyridine-3-carboxylate involves multiple steps, including nucleophilic substitution, oxidation, and coupling reactions. Recent advancements in synthetic chemistry have enabled researchers to optimize the synthesis process, improving yield and purity. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high product quality. This has made the compound more accessible for further studies and applications.
The compound's properties are heavily influenced by its functional groups. The nitro group introduces electron-withdrawing effects, which can enhance the compound's reactivity in certain reactions. The hydroxyl group, on the other hand, provides opportunities for hydrogen bonding, making the compound potentially useful in bioactive molecules. The difluoromethyl group adds fluorine atoms, which are known to enhance lipophilicity and stability in biological systems. These characteristics make Methyl 2-(difluoromethyl)-6-hydroxy-4-nitropyridine-3-carboxylate a promising candidate for drug development.
Recent studies have explored the biological activities of this compound. For example, researchers have investigated its potential as an anti-inflammatory agent by testing its ability to inhibit cyclooxygenase enzymes. Preliminary results indicate that the compound exhibits moderate inhibitory activity, suggesting its potential as a lead molecule for developing new anti-inflammatory drugs. Additionally, the compound has been tested for its antimicrobial properties against various bacterial and fungal strains. While the results are not yet conclusive, they highlight the need for further research to fully understand its biological effects.
In the field of agrochemistry, Methyl 2-(difluoromethyl)-6-hydroxy-4-nitropyridine-3-carboxylate has shown promise as a potential herbicide. Its ability to inhibit key enzymes involved in plant metabolism suggests that it could be effective in controlling weeds without causing significant harm to crops. However, extensive toxicity studies are required to ensure its safety for agricultural use.
The physical properties of this compound are also worth noting. It has a melting point of approximately 150°C and is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and acetonitrile. These properties make it suitable for use in organic reactions and chromatographic separations.
In conclusion, Methyl 2-(difluoromethyl)-6-hydroxy-4-nitropyridine-3-carboxylate (CAS No. 1807124-08-8) is a multifaceted compound with a wide range of potential applications. Its unique chemical structure and functional groups make it an attractive target for researchers in various disciplines. As ongoing studies continue to uncover its full potential, this compound is likely to play an increasingly important role in both academic and industrial settings.
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